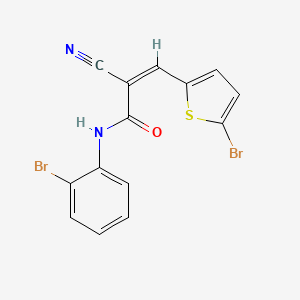

(Z)-N-(2-bromophenyl)-3-(5-bromothiophen-2-yl)-2-cyanoprop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-N-(2-bromophenyl)-3-(5-bromothiophen-2-yl)-2-cyanoprop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(2-bromophenyl)-3-(5-bromothiophen-2-yl)-2-cyanoprop-2-enamide typically involves the following steps:

Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate amide and an aldehyde or ketone.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

Large-scale Condensation Reactions: Utilizing continuous flow reactors to ensure consistent product quality.

Efficient Bromination Processes: Employing catalytic amounts of brominating agents to minimize waste and improve yield.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction of the nitrile group to an amine can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The bromine atoms on the phenyl and thiophene rings can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for thiophene oxidation.

Reduction: LiAlH4 or catalytic hydrogenation for nitrile reduction.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.

Catalysis: Potential use as a ligand in catalytic reactions due to its unique electronic properties.

Biology

Biological Probes: Modified versions of the compound could be used as probes to study biological processes.

Medicine

Drug Development: Potential precursor for the synthesis of pharmacologically active compounds.

Industry

Material Science: Use in the development of novel materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism by which (Z)-N-(2-bromophenyl)-3-(5-bromothiophen-2-yl)-2-cyanoprop-2-enamide exerts its effects would depend on its specific application. For instance, in a catalytic process, it might act as a ligand coordinating to a metal center, thereby influencing the reactivity of the metal.

Comparaison Avec Des Composés Similaires

Similar Compounds

(Z)-N-(2-chlorophenyl)-3-(5-chlorothiophen-2-yl)-2-cyanoprop-2-enamide: Similar structure but with chlorine atoms instead of bromine.

(Z)-N-(2-fluorophenyl)-3-(5-fluorothiophen-2-yl)-2-cyanoprop-2-enamide: Fluorine atoms instead of bromine.

Uniqueness

The presence of bromine atoms in (Z)-N-(2-bromophenyl)-3-(5-bromothiophen-2-yl)-2-cyanoprop-2-enamide can impart unique electronic properties, making it distinct from its chloro- and fluoro- analogs

Activité Biologique

(Z)-N-(2-bromophenyl)-3-(5-bromothiophen-2-yl)-2-cyanoprop-2-enamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a bromophenyl moiety and a bromothiophenyl group, linked through a cyanopropenamide structure. The synthesis typically involves the condensation of appropriate brominated aromatic compounds with cyanopropenamide derivatives under controlled conditions to yield the desired product with high purity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Antitumor Activity : Several studies have demonstrated that derivatives with similar structures can inhibit the proliferation of cancer cells. For instance, compounds with substituted benzimidazole or benzothiazole nuclei were evaluated for their antitumor properties against various human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays . The results indicated promising activity, with some compounds achieving IC50 values as low as 0.85 µM.

- Antimicrobial Activity : The compound's derivatives have also been tested for antimicrobial efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus. The findings suggest that certain structural modifications enhance antibacterial activity, making them potential candidates for drug development .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : Many related compounds bind within the minor groove of DNA, disrupting replication and transcription processes. This interaction is crucial for their antitumor effects .

- Cell Cycle Arrest : Some studies suggest that these compounds induce cell cycle arrest in cancer cells, leading to apoptosis. For example, specific derivatives have shown the ability to halt cell division at various checkpoints .

- Reactive Oxygen Species (ROS) Generation : Certain derivatives may increase ROS levels in cells, contributing to oxidative stress and subsequent cell death in tumor cells .

Table 1: Summary of Biological Activities

| Compound Name | Activity Type | Target Cells | IC50 (µM) | Reference |

|---|---|---|---|---|

| Compound 5 | Antitumor | A549 | 2.12 | |

| Compound 6 | Antitumor | HCC827 | 5.13 | |

| Compound 8 | Antimicrobial | E. coli | 15.0 | |

| Compound 15 | Antitumor | NCI-H358 | 1.73 |

Case Study: Antitumor Efficacy

In one study involving a series of synthesized compounds similar to this compound, it was found that specific substitutions on the thiophene ring significantly enhanced antitumor activity against lung cancer cell lines. For instance, compound 6 showed an IC50 value of 5.13 µM against HCC827 cells, indicating strong potential for further development into therapeutic agents .

Propriétés

IUPAC Name |

(Z)-N-(2-bromophenyl)-3-(5-bromothiophen-2-yl)-2-cyanoprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2N2OS/c15-11-3-1-2-4-12(11)18-14(19)9(8-17)7-10-5-6-13(16)20-10/h1-7H,(H,18,19)/b9-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVBLIVULCFXBS-CLFYSBASSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C(=CC2=CC=C(S2)Br)C#N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)NC(=O)/C(=C\C2=CC=C(S2)Br)/C#N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.